molecular formula C10H14O2 B1330495 1-Ethoxy-2-methoxy-4-methylbenzene CAS No. 33963-27-8

1-Ethoxy-2-methoxy-4-methylbenzene

Cat. No. B1330495
CAS RN: 33963-27-8
M. Wt: 166.22 g/mol
InChI Key: QOFRRWWZQIIACS-UHFFFAOYSA-N
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Description

“1-Ethoxy-2-methoxy-4-methylbenzene” is a chemical compound with the formula C10H14O2 . It is also known by other names such as “p-ethoxymethylbenzene”, “benzene, 1-ethoxy-4-methyl-”, and "p-methylethoxybenzene" .


Molecular Structure Analysis

The molecular structure of “1-Ethoxy-2-methoxy-4-methylbenzene” consists of a benzene ring substituted with ethoxy, methoxy, and methyl groups . The IUPAC Standard InChI for this compound is InChI=1S/C9H12O/c1-3-10-9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3 .


Chemical Reactions Analysis

The chemical reactions involving “1-Ethoxy-2-methoxy-4-methylbenzene” could potentially follow the general mechanism of electrophilic aromatic substitution reactions . These reactions involve the formation of a sigma-bond to the benzene ring by an electrophile, generating a positively charged intermediate .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Ethoxy-2-methoxy-4-methylbenzene” include a molar mass of 136.194 . The compound also has various thermophysical properties such as boiling temperature, critical temperature, critical pressure, and density .

Scientific Research Applications

Electrosynthesis and Spectroscopic Characterization

Research into polymers of methoxybenzene derivatives, like 1-methoxy-4-ethoxybenzene, reveals insights into their electrosynthesis and spectroscopic properties. These polymers, synthesized in specific solutions, exhibit solubility in common organic solvents and possess a well-defined polymeric structure. They show a range of electrical conductivities and exhibit fluorescence emission spectra characteristic of π-electron delocalization and excimer formation (Moustafid et al., 1991).

Chemical Synthesis and Reactions

The reaction of alkyl dichloro(alkoxy)acetates with aromatics, including derivatives of methoxybenzene, in the presence of Lewis acid, has been studied. This process yields significant yields of aromatic α-keto ester, indicating potential applications in organic synthesis (Itoh et al., 1984).

Volatile Compounds in Grains

Methoxybenzene compounds, including 1-ethoxy-2-methoxy-4-methylbenzene, have been identified in grains with off-odors. These compounds are associated with odors like insect, musty, sour, and smoke, suggesting their role in the quality assessment of agricultural products (Seitz & Ram, 2000).

Decomposition Dynamics in Biological Material

Studies on the decomposition dynamics of methoxybenzene derivatives in biological material have been conducted. These studies involve methods like chromatography and spectrophotometry, indicating applications in forensic and biochemical research (Chernova et al., 2022).

Kinetics of Oxidation Reactions

The oxidation reactions of methoxybenzene derivatives have been investigated, revealing insights into their reactivity and the influence of different substituents on reaction rates. This research has implications for understanding the chemical behavior of these compounds in various environments (Pelizzetti et al., 1975).

properties

IUPAC Name

1-ethoxy-2-methoxy-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-4-12-9-6-5-8(2)7-10(9)11-3/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOFRRWWZQIIACS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30343018
Record name 1-Ethoxy-2-methoxy-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethoxy-2-methoxy-4-methylbenzene

CAS RN

33963-27-8
Record name 1-Ethoxy-2-methoxy-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
W Chen, Z Luo, C Yu, Y Yang, G Li, J Zhang - Fuel processing technology, 2014 - Elsevier
In this paper, guaiacol was used as a model compound of bio-oil and its catalytic conversion was carried out in ethanol. The effect of supports (SBA-15, ZrO 2 /SBA-15 and SO 4 2 − /ZrO …
Number of citations: 40 www.sciencedirect.com
M Chen, Z Tang, Y Wang, J Shi, C Li, Z Yang… - Chemical Engineering …, 2022 - Elsevier
… However, the yield of 2-ethoxy-4-methylphenol, 4-ethyl-2-methoxyphenol and 1-ethoxy-2-methoxy-4-methylbenzene remained basically unchanged. What is noteworthy is that the …
Number of citations: 26 www.sciencedirect.com
M Oregui-Bengoechea, I Gandarias, N Miletić… - Applied Catalysis B …, 2017 - Elsevier
… ethylmethylphenol (EMPh), diethyl phenol (dEPh) and propofol (Prop); while the H-Ni-SAL oil contains methoxy- substituted compounds such as 1-ethoxy-2-methoxy-4-methylbenzene (…
Number of citations: 62 www.sciencedirect.com
T Aysu, MM Küçük - Energy, 2014 - Elsevier
Slow pyrolysis of eastern giant fennel (Ferula orientalis L.) stalks has been performed in a fixed-bed tubular reactor with (ZnO, Al 2 O 3 ) and without catalyst at six different temperatures …
Number of citations: 230 www.sciencedirect.com

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